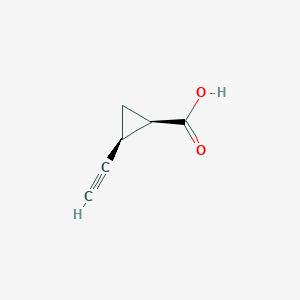

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid” is a chiral molecule. Chiral molecules are molecules that cannot be superimposed on their mirror images . The (1R,2S) designation refers to the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of a compound like “(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid” can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis

Again, while specific reactions involving “(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid” are not available, similar compounds may undergo reactions such as SN2 and SN2’ alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For chiral compounds, these properties can be different for each enantiomer .Scientific Research Applications

Organic Synthesis and Catalysis

One significant application of "(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid" derivatives is in the field of organic synthesis, where these compounds are used as intermediates in the synthesis of more complex molecules. For example, Kretschik et al. (1995) described the preparation of ethynylcyclopropanecarboxylic acid esters from phenylbutenyne and ethyl diazoacetate. These esters were further utilized to generate alkynylcyclopropylcarbene complexes of chromium and tungsten, showcasing the compound's utility in preparing metal carbene complexes for various synthetic applications (Kretschik, Nieger, & Dötz, 1995).

Pharmaceutical Development

In the pharmaceutical industry, derivatives of "(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid" have been identified as crucial pharmacophoric units. Sato et al. (2016) highlighted the importance of (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) as a core component in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. The paper provides a comprehensive overview of synthetic approaches for this amino acid, indicating its critical role in the design of potent antiviral drugs (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).

Biocatalysis

Zhu et al. (2018) explored the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using a newly isolated Sphingomonas aquatilis. This study showcases the application of microbial biocatalysis in producing enantiomerically pure compounds, which are essential for drug development and synthesis of biologically active molecules. The use of Sphingomonas aquatilis for the resolution of rac-vinyl-ACCA to its enantiomerically pure form emphasizes the importance of biotechnological approaches in modern synthetic chemistry (Zhu, Shi, Zhang, & Zheng, 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1R,2S)-2-ethynylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOURCILMTVHBE-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1C[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630596.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630597.png)